[14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
The compound [14-methyl-5-(3-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a structurally complex tricyclic molecule featuring a fused heterocyclic core with oxygen (oxa) and nitrogen (triaza) atoms. Key substituents include:
- A 3-methylphenyl group at position 3.
- A [(2-methylphenyl)methyl]sulfanyl moiety at position 5.
Structural elucidation of such compounds often relies on crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
[14-methyl-5-(3-methylphenyl)-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-16-7-6-10-19(11-16)25-29-26-23(12-22-21(14-31)13-28-18(3)24(22)32-26)27(30-25)33-15-20-9-5-4-8-17(20)2/h4-11,13,31H,12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWLMGZEKITRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent patterns and heterocyclic systems, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
The [(2-methylphenyl)methyl]sulfanyl group in the target compound may confer higher lipophilicity compared to bulkier analogs (e.g., 2,5-dimethylphenyl), affecting membrane permeability .
Heterocyclic Core :
- The tricyclic oxa-triaza system likely offers greater conformational rigidity than the imidazothiazole core in Compound , influencing target selectivity.
Bioactivity Inference: Gene cluster analysis in Pseudomonas spp. suggests that redox-cofactor BGCs (e.g., lankacidin C analogs) with low similarity (<15%) to known clusters often yield novel antitumor agents . This parallels the structural novelty of the target compound. Methanol-containing compounds (e.g., Table 1, Row 3) frequently exhibit improved solubility, critical for bioavailability .
Similarity Metrics :
- Tanimoto and Dice indices (structural fingerprint comparisons) could quantify similarity between the target compound and Venlafaxine, though their core differences limit direct activity correlations .
Preparation Methods
Core Tricyclic Framework Assembly
The triazatricyclo system is constructed via a tandem cyclization-condensation strategy. A representative pathway involves:
-
Formation of the diazepine intermediate :
-
Oxaza ring closure :
-
Triazine ring formation :
-
Cyclocondensation with cyanamide at 80°C completes the tricyclic core.
-
Sulfur Incorporation
The [(2-methylphenyl)methyl]sulfanyl group is introduced via nucleophilic aromatic substitution:
Hydroxymethyl Group Installation
The 11-methanol group is incorporated through:
-
Friedel-Crafts alkylation : Using paraformaldehyde and boron trifluoride etherate.
-
In situ reduction : Sodium borohydride reduces intermediate ketones to secondary alcohols.
Critical Reaction Parameters
Temperature and Solvent Effects
| Functional Group | Optimal Solvent | Temperature Range | Catalysts | Yield Improvement |
|---|---|---|---|---|
| Sulfanylation | DMF | 60-65°C | CuI | 22% |
| Hydroxymethylation | Dichloroethane | 0°C → rt | BF₃·OEt₂ | 37% |
| Cyclization | Toluene | 80°C | None | 15% |
-
Solvent polarity directly impacts reaction rates: polar aprotic solvents accelerate sulfanylation but may promote side reactions during cyclization.
Purification and Isolation
Chromatographic Techniques
Crystallization Optimization
-
Additive screening : 0.1% triethylamine suppresses acid-catalyzed decomposition during crystallization.
Yield Optimization Strategies
Stoichiometric Adjustments
Catalytic Innovations
| Catalyst | Function | Yield Increase | Reference |
|---|---|---|---|
| CuI | Sulfanylation accelerator | 18% | |
| DMAP | Acylation promoter | 12% | |
| ZnCl₂ | Cyclization initiator | 9% |
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation
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